molecular formula C11H11N B2849942 (4E)-5-phenylpent-4-enenitrile CAS No. 118965-14-3

(4E)-5-phenylpent-4-enenitrile

Cat. No.: B2849942
CAS No.: 118965-14-3
M. Wt: 157.216
InChI Key: KATNLSJFTSLOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4E)-5-Phenylpent-4-enenitrile” is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 . The compound is also known by several synonyms, including 5-phenyl-4-pentenonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details about the 2D or 3D chemical structure are not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the available resources . For a comprehensive analysis, it would be necessary to refer to specialized chemical databases or scientific literature.

Safety and Hazards

The safety information and potential hazards associated with “(4E)-5-phenylpent-4-enenitrile” are not provided in the available resources . For detailed safety data, it would be necessary to refer to Material Safety Data Sheets (MSDS) or similar resources.

Properties

IUPAC Name

(E)-5-phenylpent-4-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNLSJFTSLOCB-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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